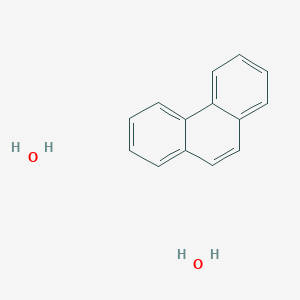
Phenanthrene--water (1/2)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenanthrene–water (1/2) is a compound consisting of phenanthrene and water in a 1:2 ratio. Phenanthrene is a polycyclic aromatic hydrocarbon with the chemical formula C₁₄H₁₀. It is composed of three fused benzene rings, forming a planar structure. Phenanthrene is a colorless, crystalline solid that is nearly insoluble in water but soluble in organic solvents such as toluene, carbon tetrachloride, ether, chloroform, acetic acid, and benzene . The compound is used in various industrial applications, including the production of dyes, plastics, pesticides, explosives, and drugs .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Phenanthrene can be synthesized through various methods, including the dehydrogenation of certain hydrocarbons and the cyclization of stilbene derivatives. One common method involves the cyclization of 2-phenyl-1,3-butadiene in the presence of a catalyst such as aluminum chloride.
Industrial Production Methods: In industrial settings, phenanthrene is often obtained as a by-product of coal tar distillation. The coal tar is subjected to fractional distillation, and phenanthrene is isolated from the middle oil fraction. The isolated phenanthrene is then purified through recrystallization.
Análisis De Reacciones Químicas
Phenanthrene undergoes various chemical reactions, primarily at the 9 and 10 positions of its structure . Some of the key reactions include:
Oxidation: Phenanthrene can be oxidized to phenanthrenequinone using chromic acid.
Reduction: It can be reduced to 9,10-dihydrophenanthrene using hydrogen gas and raney nickel.
Halogenation: Electrophilic halogenation with bromine produces 9-bromophenanthrene.
Sulfonation: Aromatic sulfonation with sulfuric acid yields 2 and 3-phenanthrenesulfonic acids.
Ozonolysis: Ozonolysis of phenanthrene results in the formation of diphenylaldehyde.
Aplicaciones Científicas De Investigación
Phenanthrene–water (1/2) has several scientific research applications:
Mecanismo De Acción
Phenanthrene exerts its effects through various molecular mechanisms. In biological systems, it can interact with cellular membranes and proteins, leading to alterations in cell signaling pathways. Phenanthrene has been shown to inhibit certain ion channels, such as the hERG potassium channel, which can affect cardiac function . Additionally, phenanthrene can undergo metabolic activation to form reactive intermediates that can bind to DNA and proteins, potentially leading to toxic effects .
Comparación Con Compuestos Similares
Phenanthrene is similar to other polycyclic aromatic hydrocarbons, such as anthracene and naphthalene. it has unique properties that distinguish it from these compounds:
Anthracene: Like phenanthrene, anthracene consists of three fused benzene rings, but its rings are arranged linearly rather than angularly.
Phenanthrene’s unique angular structure and its specific reactivity at the 9 and 10 positions make it distinct from other polycyclic aromatic hydrocarbons .
Propiedades
Número CAS |
919080-10-7 |
|---|---|
Fórmula molecular |
C14H14O2 |
Peso molecular |
214.26 g/mol |
Nombre IUPAC |
phenanthrene;dihydrate |
InChI |
InChI=1S/C14H10.2H2O/c1-3-7-13-11(5-1)9-10-12-6-2-4-8-14(12)13;;/h1-10H;2*1H2 |
Clave InChI |
WSTQGCPEQHYNPQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=CC3=CC=CC=C32.O.O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


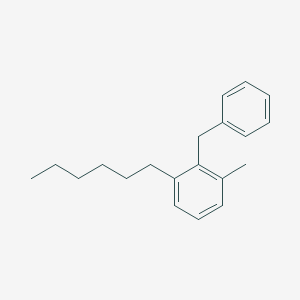
![2-{3-Hydroxy-2-[(trifluoromethyl)sulfanyl]propyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B14184767.png)
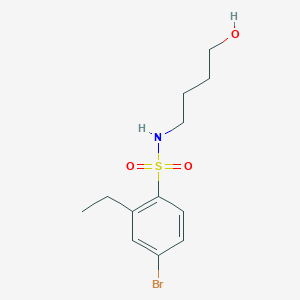
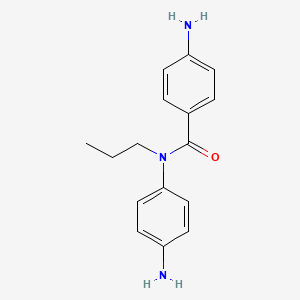

![N-[2-(5-Bromo-1H-indol-3-yl)ethyl]-2,5-dimethylfuran-3-carboxamide](/img/structure/B14184791.png)
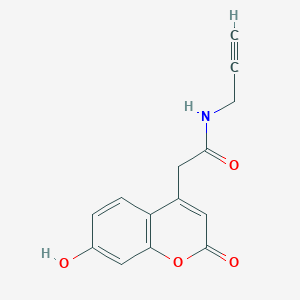
![9-chloro-6-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B14184814.png)
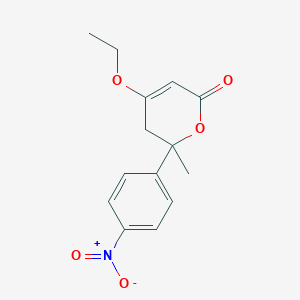
![N-{[6-(3-Fluorophenyl)pyridin-2-yl]methyl}-2-methylpropanamide](/img/structure/B14184841.png)
![5-{[3-(Trifluoromethyl)phenyl]methanesulfonyl}-1,2,4-thiadiazol-3-amine](/img/structure/B14184846.png)
![(2R,3S,4R)-3-{[tert-Butyl(dimethyl)silyl]oxy}-7-hydroxy-N-methoxy-N,2,4,8-tetramethyl-5-oxononanamide](/img/structure/B14184848.png)


